4-Tert-butylphenylmagnesium bromide

説明

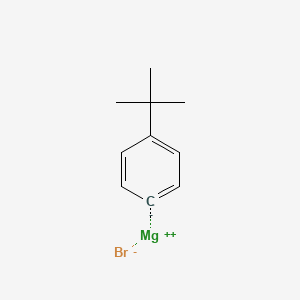

4-Tert-butylphenylmagnesium bromide (4-TBPB) is a highly useful reagent used in organic synthesis. It is a versatile reagent that has been used in a variety of reactions and applications in organic chemistry, including the synthesis of a wide range of organic compounds. 4-TBPB is a magnesium-based reagent that is capable of reacting with a variety of organic compounds to form new compounds. It is a highly reactive reagent that can be used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Polymer Synthesis

4-Tert-butylphenylmagnesium bromide has been utilized in the synthesis of isotactic and stereoblock poly(methyl methacrylates) (PMMA). Researchers found that using different butylmagnesium bromides, including tert-butylmagnesium bromide, in varying solvent compositions can yield highly isotactic PMMA. This process involves controlling the stereochemistry and molecular weight distribution of the polymer (Allen & Mair, 1984).

Chemical Equilibrium Studies

The Schlenk equilibrium of tert-butylmagnesium bromide in tetrahydrofuran (THF) was extensively studied through NMR determination. This research provided insights into the thermodynamic parameters of the equilibrium, which are essential for understanding the behavior of these compounds in various chemical reactions (Allen, Hagias, Mair, & Williams, 1984).

Steric Effects in Chemical Structures

The Grignard reaction of 2,4,6-tri(tert-butyl)phenylmagnesium bromide with zinc dichloride in THF was investigated to understand the influence of steric demand of substituents on the structures and reactivity of diarylzinc compounds. This research provides valuable insights into how steric hindrance affects the chemical properties and reactivity of complex organometallic structures (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).

Application in Glycoside Synthesis

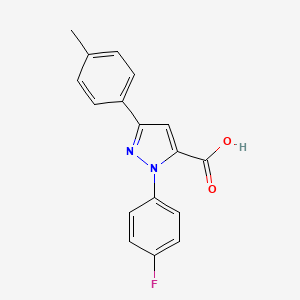

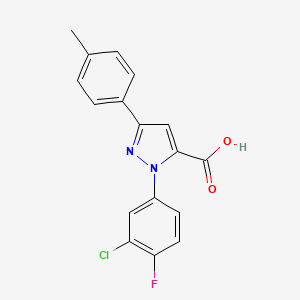

This compound has been used in the synthesis of alpha- and beta-C-Aryl Delta(2)-Glycopyranosides. This process involves the treatment of p-tert-butylphenyl Delta(2)-Glycopyranosides with arylmagnesium bromides, showcasing the compound's utility in complex organic synthesis and carbohydrate chemistry (Moineau, Bolitt, & Sinou, 1998).

In Organometallic Syntheses

The compound has been referenced in the synthesis of various organometallic compounds, such as oxazolidinones and other complex molecules. This indicates its versatility in forming carbon-metal bonds, which are pivotal in organometallic chemistry (Brenner, Vecchia, Leutert, & Seebach, 2003).

In Fluorescent Chemical Sensing

This compound has been used in the synthesis of a novel near-infrared (NIR) region fluoride sensor. The compound's reactivity with other chemical entities was exploited to develop a sensor with a specific and rapid response to fluoride ions in solution and living cells (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

Molecular Electronics

In the field of molecular electronics, this compound serves as a building block for thiol end-capped molecular wires. Its role in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires highlights its importance in advancing electronic material science (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety and Hazards

作用機序

Target of Action

4-Tert-butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms, particularly carbonyl groups in aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, forming a new carbon-carbon bond .

Biochemical Pathways

The use of this compound in biochemical pathways is primarily in the synthesis of complex organic molecules . The ability of Grignard reagents to form new carbon-carbon bonds is a key step in many synthetic pathways, allowing for the construction of new carbon skeletons and the introduction of new functional groups .

Pharmacokinetics

It’s important to note that grignard reagents are generally sensitive to moisture and air, and must be handled under anhydrous conditions .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and others .

Action Environment

The action of this compound is highly dependent on the reaction environment . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent .

特性

IUPAC Name |

magnesium;tert-butylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWSITPEDQPZNZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404829 | |

| Record name | 4-tert-Butylphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63488-10-8 | |

| Record name | 4-tert-Butylphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。